molecular formula C11H14N2S B1295496 4-Diethylaminophenyl isothiocyanate CAS No. 84381-54-4

4-Diethylaminophenyl isothiocyanate

Cat. No. B1295496
CAS RN: 84381-54-4
M. Wt: 206.31 g/mol
InChI Key: PGWXUTHWTCRUAM-UHFFFAOYSA-N
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Description

4-Diethylaminophenyl isothiocyanate is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that feature diethylamino groups and isothiocyanate functionalities. These compounds are of interest due to their potential applications in synthesis and their unique reactivity patterns.

Synthesis Analysis

The synthesis of related compounds involves the reaction of diethylamino-substituted precursors with various reagents. For instance, the treatment of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene yields a selenacyclooctane derivative with a high yield . Similarly, the reaction of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with oxazolones and munchnones leads to the formation of pyrrolo[3,4-d]isothiazole dioxides . These synthetic routes highlight the reactivity of diethylamino-substituted compounds towards cycloaddition and nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using X-ray diffraction analysis. For example, the structure of a bis(diethylamino)methylene selenacyclooctane derivative was determined by this method . The conformational isomerism in a related compound, (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, was also studied, revealing the presence of anti and eclipsed conformers . These studies provide valuable information on the spatial arrangement of atoms in molecules and the potential for isomerism.

Chemical Reactions Analysis

The chemical reactivity of diethylamino-substituted compounds is diverse. Cycloaddition reactions of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with diaryl-oxazolones and munchnones result in the formation of triarylpyrroles upon loss of SO2 and diethylcyanamide . The reaction of a similar compound with sodium azide yields triazole dioxides, with the reaction conditions influencing the product distribution . These reactions demonstrate the versatility of diethylamino-substituted compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate is stabilized by intermolecular and intramolecular hydrogen bonds, indicating the importance of non-covalent interactions in the solid state . The spectroscopic properties, such as FT-IR and UV-Vis, are used to characterize these compounds and study their conformational isomerism and tautomerism . The introduction of an isothiocyanate group, as seen in 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, can provide chromophoric properties useful for protein sequence analysis .

Scientific Research Applications

Fluorescent and Hole-Transporting Molecular Materials

4-Diethylaminophenyl-substituted diethylenes exhibit significant properties in the domain of molecular materials. They demonstrate high thermal stability and show glass transition temperatures in a wide range. Their fluorescent emission in the green-blue region is highly efficient, making them potentially useful in optical applications. The diethylenes' photoelectrical properties, such as ionization potentials and hole drift mobility, also indicate their suitability in electronic devices (Simokaitienė et al., 2009).

Luminescent Chelate for DNA Attachment

Isothiocyanate forms of lanthanide chelates show high luminescence when bound to terbium or europium. These chelates, involving components like diethylenetriaminepentaacetic acid (DTPA), find use in nonisotopic labeling, imaging, and diagnostics. They are particularly significant in luminescence resonance energy transfer, a key technique in molecular biology for studying interactions between biomolecules (Li & Selvin, 1997).

Analytical Chemistry: TLC of α-Amino Acids

4-Diethylaminophenyl isothiocyanate can be used in the separation and analysis of α-amino acids through thin-layer chromatography (TLC). This method, utilizing the derivatives of α-amino acids, allows for the effective separation of colored derivatives on silica gel, thus finding application in analytical and biochemistry research (Wawrzycki & Pyra, 2000).

Fluorescent Labeling in Biochemical Research

7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, a fluorescent reagent, has been used for labeling myosin subfragment-1 (S-1) ATPase. This application is particularly important in studying the structural and functional aspects of proteins. The specific labeling of different segments of the S-1 heavy chain without significantly affecting ATPase activities makes it a valuable tool in biochemical and molecular research (Hiratsuka, 1987).

Safety And Hazards

4-Diethylaminophenyl isothiocyanate can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N,N-diethyl-4-isothiocyanatoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-13(4-2)11-7-5-10(6-8-11)12-9-14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWXUTHWTCRUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201004655
Record name N,N-Diethyl-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diethylaminophenyl isothiocyanate

CAS RN

84381-54-4
Record name 4-Diethylaminophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084381544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-4-isothiocyanatoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201004655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84381-54-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Zhang, J Lv, P Gao, Q Feng, H Wang, Y Cheng - Nano Letters, 2021 - ACS Publications
… A generation-five (G5) PAMAM dendrimer was modified with 4-diethylaminophenyl isothiocyanate (DAITC) via a facile reaction, and the G5-DAITC conjugate is recorded as GDA. The …
Number of citations: 28 pubs.acs.org
H Son, J Shin, J Park - RSC advances, 2023 - pubs.rsc.org
… Zhang et al. created pH-responsive G5-DAITC (GDA) composed of a generation-five PAMAM dendrimer (G5) and 4-diethylaminophenyl isothiocyanate (DAITC). GDAs with a high …
Number of citations: 2 pubs.rsc.org
KH Wong, Z Guo, MK Law, M Chen - Biomaterials Science, 2023 - pubs.rsc.org
… In addition, a phase-transition G5 PAMAM dendrimer (GDA) was fabricated for cytosolic protein delivery by modifying with 4-diethylaminophenyl isothiocyanate (DAITC). Due to the …
Number of citations: 3 pubs.rsc.org
D BHUSAL - 2023 - elibrary.tucl.edu.np
The Crassulaceae family includes Kalanchoe pinnata (synonym: Bryophyllum pinnatum), also known as "Pattharchatta" in Nepali. The plant's therapeutic and medical properties contain …
Number of citations: 0 elibrary.tucl.edu.np
W Zhou, Y Jia, Y Liu, Y Chen, P Zhao - Pharmaceutics, 2022 - mdpi.com
… Zhang et al. designed a 4-diethylaminophenyl isothiocyanate (DAITC)-modified generation-five polyamidoamine (PAMAM) dendrimer (GDA) for delivering protein [50]. In this study, …
Number of citations: 15 www.mdpi.com
N Laokhetkit, P Jannoey - 2023 - nuir.lib.nu.ac.th
Rice emitted volatile compounds to defense plant insect, bacteria and fungi. This research was used chitosan; CHI (50, 100 and 200 ppm) and methyl jasmonate; MeJA (1, 2.5 and 5 mM…
Number of citations: 0 nuir.lib.nu.ac.th
X Chen, R Yang, J Shen, Q Huang, Z Wu - Pharmaceuticals, 2023 - mdpi.com
… [71] grafted hydrophobic moieties 4-diethylaminophenyl isothiocyanate (DAITC) onto PAMAM polymers to prepare a nanocarrier that is stable at normal pH and can break down and …
Number of citations: 6 www.mdpi.com
A Gade, KK Pinapati, V Verma, SJ Akula… - Waste and Biomass …, 2023 - Springer
Background The current study aims to characterize the ethanolic extract of Capsicum annuum stalk (e-CaS), an unutilized vegetable waste for nitrogen containing (alkaloids) compounds…
Number of citations: 1 link.springer.com
C Hong, J Li, LEI Zhao, L Ge - Mining Science and Technology (China), 2009 - Elsevier
Coals consist of some molecules trapped within an organic matrix from which some organic compounds can be extracted by solvents. The Soxhlet technique has been widely used for …
Number of citations: 23 www.sciencedirect.com

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